molecular formula C14H8ClN3 B14398364 10-Chloro-7H-pyrimido[5,4-c]carbazole CAS No. 88368-31-4

10-Chloro-7H-pyrimido[5,4-c]carbazole

Cat. No.: B14398364
CAS No.: 88368-31-4
M. Wt: 253.68 g/mol
InChI Key: LOQQROSNYIKYKI-UHFFFAOYSA-N
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Description

10-Chloro-7H-pyrimido[5,4-c]carbazole is a heterocyclic compound that belongs to the class of pyrimido[5,4-c]carbazoles. These compounds are known for their interesting photophysical and electronic properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Chloro-7H-pyrimido[5,4-c]carbazole typically involves the reaction of carbazole derivatives with chlorinated pyrimidines under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly through continuous flow chemistry or other scalable techniques .

Chemical Reactions Analysis

Types of Reactions

10-Chloro-7H-pyrimido[5,4-c]carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various functionalized carbazoles .

Scientific Research Applications

10-Chloro-7H-pyrimido[5,4-c]carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-Chloro-7H-pyrimido[5,4-c]carbazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This unique structure allows for targeted modifications and applications in various fields .

Properties

CAS No.

88368-31-4

Molecular Formula

C14H8ClN3

Molecular Weight

253.68 g/mol

IUPAC Name

10-chloro-7H-pyrimido[5,4-c]carbazole

InChI

InChI=1S/C14H8ClN3/c15-9-2-4-11-10(5-9)13-12(18-11)3-1-8-6-16-7-17-14(8)13/h1-7,18H

InChI Key

LOQQROSNYIKYKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C3=C(N2)C=CC4=CN=CN=C43

Origin of Product

United States

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